1-(1,5-Dimethyl-3-methylidene-2-phenylpyrazol-4-yl)-3-(2-methylprop-2-enyl)thiourea
Description
1-(1,5-Dimethyl-3-methylidene-2-phenylpyrazol-4-yl)-3-(2-methylprop-2-enyl)thiourea is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl, methylidene, and phenyl groups, as well as a thiourea moiety attached to a 2-methylprop-2-enyl group
Properties
IUPAC Name |
1-(1,5-dimethyl-3-methylidene-2-phenylpyrazol-4-yl)-3-(2-methylprop-2-enyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4S/c1-12(2)11-18-17(22)19-16-13(3)20(5)21(14(16)4)15-9-7-6-8-10-15/h6-10H,1,4,11H2,2-3,5H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVODWTUQSOIKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C)N(N1C)C2=CC=CC=C2)NC(=S)NCC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,5-Dimethyl-3-methylidene-2-phenylpyrazol-4-yl)-3-(2-methylprop-2-enyl)thiourea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone or β-ketoester. For instance, the reaction of 1,3-diketones with hydrazine hydrate under reflux conditions can yield the desired pyrazole derivative.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the dimethyl, methylidene, and phenyl groups. This can be achieved through electrophilic aromatic substitution or nucleophilic substitution reactions, depending on the specific substituents and reaction conditions.
Thiourea Formation: The final step involves the reaction of the substituted pyrazole derivative with an isothiocyanate compound to form the thiourea moiety. This reaction is typically carried out in the presence of a base, such as triethylamine, under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1,5-Dimethyl-3-methylidene-2-phenylpyrazol-4-yl)-3-(2-methylprop-2-enyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, electrophiles, and appropriate solvents such as dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced thiourea derivatives.
Substitution: Halogenated pyrazole derivatives, substituted thiourea compounds.
Scientific Research Applications
1-(1,5-Dimethyl-3-methylidene-2-phenylpyrazol-4-yl)-3-(2-methylprop-2-enyl)thiourea has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in disease progression.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(1,5-Dimethyl-3-methylidene-2-phenylpyrazol-4-yl)-3-(2-methylprop-2-enyl)thiourea involves its interaction with specific molecular targets and pathways. For instance:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), which play crucial roles in inflammation and cancer metastasis.
Signal Transduction Modulation: The compound can modulate signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, leading to altered gene expression and cellular responses.
Comparison with Similar Compounds
1-(1,5-Dimethyl-3-methylidene-2-phenylpyrazol-4-yl)-3-(2-methylprop-2-enyl)thiourea can be compared with other pyrazole derivatives and thiourea compounds:
Similar Compounds:
Uniqueness:
- The presence of both the pyrazole ring and the thiourea moiety in the same molecule imparts unique chemical and biological properties to the compound.
- The specific substitution pattern on the pyrazole ring and the thiourea moiety enhances its reactivity and potential applications in various fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
